Introduction: A Core Moiety for Novel Insecticides
Introduction: A Core Moiety for Novel Insecticides
An In-Depth Technical Guide to 2-Amino-4-(methylsulfonyl)benzoic Acid: Synthesis, Properties, and Applications in Ryanodine Receptor Modulation
Executive Summary: 2-Amino-4-(methylsulfonyl)benzoic acid (CAS No. 393085-45-5) is a pivotal chemical intermediate, primarily recognized for its role as a foundational building block in the synthesis of a novel class of anthranilic diamide insecticides.[1] These insecticides exhibit potent and selective activation of insect ryanodine receptors, a critical component of calcium regulation in muscle cells, leading to a unique mode of action for pest control.[2] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, a robust synthesis workflow, its mechanism-driven application, and essential safety protocols.
The landscape of agrochemical research is continually driven by the need for insecticides with novel modes of action to combat the development of resistance.[2] 2-Amino-4-(methylsulfonyl)benzoic acid has emerged as a critical precursor in this field. Its unique trifunctional structure—an aromatic ring substituted with an amine, a carboxylic acid, and a methylsulfonyl group—makes it an ideal scaffold for constructing complex molecules like chlorantraniliprole and cyantraniliprole.[3][4] These second-generation anthranilic diamide insecticides are renowned for their exceptional potency and selectivity against a spectrum of lepidopteran pests.[1][5] Their mechanism, the targeted activation of insect ryanodine receptors (RyRs), induces uncontrolled calcium release from internal stores, leading to muscle paralysis and cessation of feeding in target pests.[2] Understanding the synthesis and properties of 2-amino-4-(methylsulfonyl)benzoic acid is therefore fundamental for chemists and biologists working on the development of next-generation crop protection agents.
Physicochemical and Structural Characteristics
A precise understanding of the chemical and physical properties of 2-Amino-4-(methylsulfonyl)benzoic acid is crucial for its handling, reaction optimization, and analytical characterization.
Chemical Identifiers
The compound is uniquely identified by the following descriptors.
| Identifier | Value |
| CAS Number | 393085-45-5[6][7] |
| Molecular Formula | C₈H₉NO₄S[8][9] |
| Molecular Weight | 215.23 g/mol [8][9] |
| IUPAC Name | 2-amino-4-methylsulfonylbenzoic acid[8] |
| Synonyms | AMBA, 3-Amino-4-carboxyphenyl methyl sulfone[8] |
| InChI Key | KFOGGDGNOLZBNY-UHFFFAOYSA-N[9] |
| Canonical SMILES | CS(=O)(=O)c1ccc(c(N)c1)C(O)=O[9] |
Physical Properties
While extensive experimental data is not publicly available, the following table includes known and predicted physical properties.
| Property | Value/Description |
| Appearance | Solid form[9] |
| Melting Point | 211-212 °C (for the related 2-nitro precursor)[10] |
| Boiling Point | 497.8±45.0 °C (Predicted)[10] |
| Density | 1.576 g/cm³ (Predicted)[10] |
| pKa | 1.51±0.25 (Predicted for the carboxylic acid)[10] |
| Storage | Room temperature, protected from light, under inert gas (Argon)[7] |
Synthesis and Purification Workflow
The synthesis of 2-Amino-4-(methylsulfonyl)benzoic acid is a multi-step process that requires careful control of reaction conditions. The most logical and documented pathway involves the synthesis of its nitro-analogue, 2-Nitro-4-(methylsulfonyl)benzoic acid (NMSBA), followed by a selective reduction of the nitro group.[10][11]
Caption: General synthetic pathway for 2-Amino-4-(methylsulfonyl)benzoic acid.
Detailed Experimental Protocol: Synthesis via NMSBA Intermediate
This protocol is a synthesized methodology based on established chemical transformations for similar substrates.[10][11]
Part A: Oxidation of 2-Nitro-4-methylsulfonyltoluene to NMSBA
-
Reaction Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 80 g of concentrated sulfuric acid.
-
Addition of Starting Material: While stirring, slowly add 8.8 g (0.04 mol) of 2-Nitro-4-methylsulfonyltoluene. Heat the mixture to 60°C to ensure complete dissolution.
-
Catalyst and Oxidant Addition: Add a catalytic amount of CuO/Al₂O₃. Subsequently, add 22.2 g (0.28 mol) of 45% hydrogen peroxide dropwise via the dropping funnel, maintaining the temperature between 60-65°C. The addition of an oxidizing agent is the critical step to convert the toluene's methyl group into a carboxylic acid.
-
Reaction Monitoring: Stir the mixture vigorously at 60-65°C for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into an equal volume of ice-cold water to precipitate the product.
-
Purification: Filter the resulting solid, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The product, 2-Nitro-4-methylsulfonylbenzoic acid (NMSBA), should be a pale yellow crystal. A yield of approximately 73-78% can be expected.[11]
Part B: Reduction of NMSBA to 2-Amino-4-(methylsulfonyl)benzoic acid
-
Reaction Setup: In a hydrogenation vessel, dissolve the synthesized NMSBA (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution. The catalyst is crucial for the selective reduction of the nitro group without affecting the carboxylic acid or sulfonyl groups.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain the hydrogen pressure (typically 1-3 atm) and stir the reaction at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/HPLC analysis.
-
Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Amino-4-(methylsulfonyl)benzoic acid.
Core Application: Synthesis of Ryanodine Receptor Activators
The primary and most significant application of 2-Amino-4-(methylsulfonyl)benzoic acid is its use as a key building block in the synthesis of anthranilic diamide insecticides.[5] It serves as the starting acid component which, after conversion to an acyl chloride or activation with a coupling agent, is reacted with a substituted aniline derivative to form the core diamide structure.
Mechanism of Action of Derived Anthranilic Diamides
Anthranilic diamides synthesized from this precursor act as potent activators of insect ryanodine receptors (RyRs).[2] These receptors are large-conductance calcium channels located on the sarcoplasmic reticulum of muscle cells.[12]
-
Binding and Activation: The diamide insecticide binds to a specific site on the insect RyR, which is distinct from the binding site of ryanodine itself.[2][5] This binding event locks the channel in an open conformation.
-
Uncontrolled Calcium Release: The persistently open channel leads to an uncontrolled and sustained release of stored Ca²⁺ ions from the sarcoplasmic reticulum into the cytoplasm.[2]
-
Physiological Effect: This disruption of intracellular calcium homeostasis causes impaired muscle regulation, leading to rapid cessation of feeding, lethargy, muscle paralysis, and ultimately, death of the insect.[3]
-
Selectivity: A key advantage of these compounds is their high selectivity for insect RyRs over mammalian isoforms (over 500-fold), which contributes to their favorable safety profile for non-target organisms.[5]
Caption: Mechanism of action of anthranilic diamide insecticides on insect ryanodine receptors.
Safety and Handling
Proper handling of 2-Amino-4-(methylsulfonyl)benzoic acid is essential in a laboratory setting. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[9]
| Hazard Classification | GHS Code | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332 | Harmful if swallowed, in contact with skin, or if inhaled.[9] |
| Skin Irritation | H315 | Causes skin irritation.[9] |
| Eye Irritation | H319 | Causes serious eye irritation.[9] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[9] |
| Chronic Aquatic Toxicity | H412 | Harmful to aquatic life with long lasting effects.[9] |
Handling Recommendations:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Avoid release to the environment.[9]
Conclusion
2-Amino-4-(methylsulfonyl)benzoic acid is a specialty chemical of high importance in the field of modern agrochemistry. Its role as a non-negotiable precursor to a leading class of insecticides underscores the value of understanding its fundamental chemistry. This guide has provided an in-depth look at its properties, a plausible and detailed synthesis protocol, and the critical mechanism of action it enables in its downstream products. For researchers in crop protection and medicinal chemistry, a thorough grasp of this molecule's characteristics is a key enabler for innovation and the development of effective and selective chemical solutions.
References
-
Corteva Agriscience. (n.d.). Insecticidal anthranilic diamides: a new class of potent ryanodine receptor activators. Retrieved from [Link]
- Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
- Google Patents. (n.d.). CN103755603A - Preparation method for 2-amino sulfonyl-4-methylsalfonamido methyl benzoic acid methyl ester.
-
ResearchGate. (2025). Anthranilic diamides: A new class of insecticides with a novel mode of action, ryanodine receptor activation. Retrieved from [Link]
-
ResearchGate. (2025). A Retrospective Look at Anthranilic Diamide Insecticides: Discovery and Lead Optimization to Chlorantraniliprole and Cyantraniliprole. Retrieved from [Link]
-
PubMed. (n.d.). A retrospective look at anthranilic diamide insecticides: discovery and lead optimization to chlorantraniliprole and cyantraniliprole. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on the synthesis of anthranilicdiamides insecticide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methylsulfonylbenzoic acid. Retrieved from [Link]
-
Asian Journal of Chemistry. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2-Amino-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-amino-4-methyl- (CAS 2305-36-4). Retrieved from [Link]
-
PubMed. (n.d.). Amino acid residues Gln4020 and Lys4021 of the ryanodine receptor type 1 are required for activation by 4-chloro-m-cresol. Retrieved from [Link]
-
PubMed Central. (n.d.). Designing Calcium Release Channel Inhibitors with Enhanced Electron Donor Properties: Stabilizing the Closed State of Ryanodine Receptor Type 1. Retrieved from [Link]
-
Journal of General Physiology. (n.d.). The structural basis of ryanodine receptor ion channel function. Retrieved from [Link]
-
BioMed Research International. (n.d.). Both Basic and Acidic Amino Acid Residues of IpTxa Are Involved in Triggering Substate of RyR1. Retrieved from [Link]
-
PubMed Central. (n.d.). Ryanodine receptors. Retrieved from [Link]
Sources
- 1. Insecticidal anthranilic diamides: a new class of potent ryanodine receptor activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A retrospective look at anthranilic diamide insecticides: discovery and lead optimization to chlorantraniliprole and cyantraniliprole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-4-(methylsulfonyl)benzoic acid - Amerigo Scientific [amerigoscientific.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 2-Amino-4-methylsulfonylbenzoic acid | C8H9NO4S | CID 2761058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Amino-4-(methylsulfonyl)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2-Nitro-4-methylsulfonylbenzoic acid | 110964-79-9 [chemicalbook.com]
- 11. asianpubs.org [asianpubs.org]
- 12. The structural basis of ryanodine receptor ion channel function - PMC [pmc.ncbi.nlm.nih.gov]
